(E)-N'-(4-isopropylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-N’-(4-isopropylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-isopropylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-isopropylbenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 4-isopropylbenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
Industrial production of (E)-N’-(4-isopropylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4-isopropylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Oxidized derivatives of the hydrazone moiety.
Reduction: Hydrazine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-N’-(4-isopropylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. Research studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine
In medicinal chemistry, (E)-N’-(4-isopropylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is investigated for its potential as a therapeutic agent. Its hydrazone moiety is known to interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other functional materials.
Mechanism of Action
The mechanism of action of (E)-N’-(4-isopropylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-(4-methylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
- (E)-N’-(4-chlorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
- (E)-N’-(4-fluorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
Uniqueness
(E)-N’-(4-isopropylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the isopropyl group on the benzylidene moiety. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-10(2)13-6-4-12(5-7-13)9-16-19-15(20)14-8-11(3)17-18-14/h4-10H,1-3H3,(H,17,18)(H,19,20)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMKBLJWEOYTKQ-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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